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Benzenemethanamine, 2,4-dichloro-N-propyl-

Cat. No.: B1619868
CAS No.: 39180-81-9
M. Wt: 218.12 g/mol
InChI Key: KOYCXIOVAMOAHI-UHFFFAOYSA-N
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Description

Contextualizing Benzenemethanamine, 2,4-dichloro-N-propyl- in Substituted Benzylamine (B48309) Chemistry

Substituted benzylamines are organic compounds characterized by a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH2 group) bonded to a nitrogen atom. wikipedia.org The versatility of this class of compounds arises from the potential for substitution on both the aromatic ring and the nitrogen atom. nih.gov These modifications can profoundly influence the molecule's physical, chemical, and biological properties.

Benzenemethanamine, 2,4-dichloro-N-propyl- is a prime example of this molecular diversity. The presence of two chlorine atoms on the benzene ring and a propyl group on the nitrogen atom distinguishes it from simpler benzylamines. Research into substituted benzylamines has been extensive, with investigations into their use as intermediates in the synthesis of more complex molecules and as active agents in medicinal chemistry. google.com The specific substitution pattern of Benzenemethanamine, 2,4-dichloro-N-propyl- places it within a chemical space that is of interest for developing compounds with finely tuned properties.

Current Research Trajectories and Academic Significance

While specific research singling out Benzenemethanamine, 2,4-dichloro-N-propyl- is emerging, its academic significance can be inferred from studies on analogous structures. The exploration of substituted benzylamines is a recurring theme in the scientific literature, particularly in the quest for new therapeutic agents and specialized chemical ligands. nih.gov The dichloro-substitution is a common feature in many biologically active compounds, and the N-alkylation of amines is a fundamental strategy in drug design to modulate properties like lipophilicity and target binding. mdpi.com

Structural Elucidation of Benzenemethanamine, 2,4-dichloro-N-propyl- for Research Focus

A thorough understanding of the three-dimensional structure of Benzenemethanamine, 2,4-dichloro-N-propyl- is fundamental to predicting its reactivity and potential applications. The key structural features are the dichlorinated aromatic ring and the N-propyl substituted amine moiety.

PropertyValue
Molecular FormulaC10H13Cl2N
Molecular Weight222.12 g/mol
IUPAC Name2,4-dichloro-N-propylbenzenemethanamine

The data in this table is calculated based on the known structure of the compound.

The two chlorine atoms on the benzene ring at positions 2 and 4 significantly alter the electronic character of the aromatic system. Halogens are known to be deactivating groups in electrophilic aromatic substitution reactions, meaning they make the ring less reactive towards electrophiles compared to unsubstituted benzene. libretexts.orglibretexts.org This deactivation is due to the inductive effect, where the high electronegativity of chlorine withdraws electron density from the ring. libretexts.orgmsu.edu

However, despite being deactivating, halogens are ortho-, para-directing substituents. libretexts.orgyoutube.com This is because the lone pairs of electrons on the chlorine atoms can be donated to the ring through resonance, which helps to stabilize the carbocation intermediate formed during electrophilic attack at the ortho and para positions. youtube.com In the case of Benzenemethanamine, 2,4-dichloro-N-propyl-, the presence of chlorine at the 2 and 4 positions will influence the regioselectivity of any further substitution reactions on the aromatic ring.

The N-propyl group attached to the amine moiety has both steric and electronic effects on the molecule's reactivity. Electronically, the propyl group is an electron-donating group, which increases the electron density on the nitrogen atom, thereby enhancing its basicity and nucleophilicity compared to an unsubstituted amine. msu.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13Cl2N B1619868 Benzenemethanamine, 2,4-dichloro-N-propyl- CAS No. 39180-81-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2N/c1-2-5-13-7-8-3-4-9(11)6-10(8)12/h3-4,6,13H,2,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYCXIOVAMOAHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40192418
Record name Benzenemethanamine, 2,4-dichloro-N-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39180-81-9
Record name Benzenemethanamine, 2,4-dichloro-N-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039180819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, 2,4-dichloro-N-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Benzenemethanamine, 2,4 Dichloro N Propyl and Congeners

Strategic Approaches to Benzylamine (B48309) Core Formation

The synthesis of the benzylamine core is a fundamental aspect of creating N-propyl-2,4-dichlorobenzylamine and its analogs. Researchers have developed several strategic approaches to achieve this, including catalytic N-alkylation and amination, reductive functionalization, and C-H functionalization.

Catalytic N-Alkylation and Amination Reactions

Catalytic N-alkylation and amination reactions represent an atom-economical and sustainable route to benzylamines. These methods often utilize transition metal catalysts to facilitate the coupling of amines with alcohols or to directly aminate benzyl (B1604629) alcohols.

One prominent strategy is the "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where a catalyst temporarily abstracts hydrogen from an alcohol to form an aldehyde in situ. This aldehyde then reacts with an amine to form an imine, which is subsequently reduced by the previously "borrowed" hydrogen to yield the N-alkylated amine. This process is advantageous as it uses readily available alcohols as alkylating agents and produces water as the only byproduct. ionike.com

Iron-catalyzed direct amination of benzyl alcohols provides a sustainable method for synthesizing a variety of substituted secondary and tertiary benzylamines. acs.org Similarly, ruthenium(II) complexes have been effectively employed for the N-alkylation of amines with a wide range of aliphatic alcohols, from C1 to C10. nih.gov Copper and magnesium silicate-based catalysts have also been utilized in the N-alkylation of amines with alcohols in the presence of hydrogen. google.com

Table 1: Catalytic Systems for N-Alkylation and Amination

Catalyst System Reactants Product Type Key Features
Iron Complex Benzyl alcohol, Amine Secondary/Tertiary Benzylamines Operates via a hydrogen borrowing mechanism; sustainable. acs.org
Ru(II) Complex Amine, Aliphatic Alcohol N-alkylated Amines Wide functional group tolerance; efficient with low catalyst loading. nih.gov
Copper/Magnesium Silicate Alcohol, Alkylamine/Dialkylamine N-alkylated Amines Requires the presence of hydrogen. google.com
FeCl2/K2CO3 Sulfonamide, Benzylic Alcohol N-alkylated Sulfonamides High selectivity with water as the only byproduct. ionike.com

Reductive Functionalization of Precursors

Reductive amination is a highly versatile and widely used method for synthesizing benzylamines. This reaction involves the condensation of a carbonyl compound, such as an aldehyde or ketone, with an amine to form an imine or iminium ion intermediate. This intermediate is then reduced in situ to the corresponding amine. masterorganicchemistry.com

For the synthesis of N-propyl-2,4-dichlorobenzylamine, 2,4-dichlorobenzaldehyde (B42875) would be reacted with propylamine (B44156). A variety of reducing agents can be employed for this transformation, with the choice often depending on the specific substrates and desired selectivity. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly noted for its ability to selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com

The efficiency of reductive amination can be influenced by catalysts. For instance, lignin-based carbonyl compounds can undergo reductive amination to produce benzylamines with high selectivity, often catalyzed by noble metal-based catalysts like ruthenium. rsc.org Enzymes, such as reductive aminase from Aspergillus oryzae (AspRedAm), have also been shown to catalyze the reductive amination of furan-based compounds with amines like propylamine. researchgate.net

Table 2: Reducing Agents in Reductive Amination

Reducing Agent Key Characteristics
Sodium Borohydride (NaBH₄) Common and effective for reducing imines. masterorganicchemistry.com
Sodium Cyanoborohydride (NaBH₃CN) Selectively reduces imines in the presence of aldehydes; produces toxic cyanide byproducts. masterorganicchemistry.combyu.edu
Sodium Triacetoxyborohydride (NaBH(OAc)₃) A milder and often preferred alternative to NaBH₃CN. masterorganicchemistry.com
Benzylamine-borane An air-stable complex that promotes smooth reductive amination under mild conditions. byu.edu

C-H Functionalization Strategies

Direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful tool in organic synthesis, offering a more direct and atom-economical approach to constructing complex molecules. In the context of benzylamine synthesis, C-H functionalization strategies can be employed to introduce various substituents, including aryl and alkyl groups, at specific positions. rsc.org

Palladium-catalyzed C-H functionalization has been developed for the meta-arylation, amination, and chlorination of benzylamines using a transient mediator strategy. nih.gov The use of directing groups, which temporarily coordinate to the metal catalyst and position it for selective C-H activation, is a common tactic. For example, a picolinamide (B142947) directing group can facilitate the rhodium-catalyzed C-H alkylation of benzylamines with alkenes. researchgate.net

Furthermore, native amine-directed C-H activation provides a route for the ortho-halogenation of unprotected benzylamines. thieme-connect.comdntb.gov.uaresearchgate.net These advanced methods allow for the late-stage modification of benzylamine structures, providing rapid access to a diverse range of derivatives.

Introduction of Halogen Substituents on the Aromatic Ring

The introduction of chlorine atoms at the 2- and 4-positions of the benzene (B151609) ring is a critical step in the synthesis of Benzenemethanamine, 2,4-dichloro-N-propyl-. This is typically achieved through regioselective chlorination or by starting with a pre-functionalized precursor.

Regioselective Chlorination Strategies

Achieving the desired 2,4-dichloro substitution pattern requires precise control over the regioselectivity of the chlorination reaction. Direct chlorination of benzylamine or its derivatives can be challenging due to the activating nature of the aminomethyl group, which can lead to a mixture of ortho- and para-substituted products, as well as over-chlorination.

To overcome this, directing group strategies are often employed. A directing group can be temporarily installed on the amine to guide the chlorinating agent to a specific position on the aromatic ring. For example, palladium-catalyzed reactions using specific ligands can direct chlorination to the ortho position of benzylamine derivatives. thieme-connect.comresearchgate.net The degradation of benzylamines during chlorination has been studied, revealing that the reaction pathways can involve chlorine transfer to the nitrogen followed by elimination and hydrolysis, with no observation of halogenation on the aromatic ring under the studied conditions. rsc.org

The chlorination of phenols can be regioselectively controlled using moderators like tetrahydrothiopyran (B43164) derivatives in the presence of sulfuryl chloride and a Lewis acid catalyst. researchgate.net While not directly on benzylamines, these studies on controlling regioselectivity in aromatic chlorination are relevant.

Precursor Design for Dichloro-Substitution

A more common and often more efficient approach to obtaining the 2,4-dichloro substitution pattern is to start with a precursor that already contains the desired halogen atoms. For the synthesis of Benzenemethanamine, 2,4-dichloro-N-propyl-, a key precursor is 2,4-dichlorobenzaldehyde. merckmillipore.comsigmaaldrich.com

The synthesis of 2,4-dichlorobenzaldehyde can be achieved through various methods. One method involves the hydrolysis of 2,4-dichlorobenzal chloride with concentrated sulfuric acid. Another approach is the Vilsmeier-Haack reaction, where diacetylmethane reacts with dimethylformamide (DMF) and phosphorus oxychloride to produce the aldehyde. google.com Once 2,4-dichlorobenzaldehyde is obtained, it can be converted to 2,4-dichlorobenzylamine (B146540) via reductive amination as described in section 2.1.2. This precursor-based approach ensures the correct placement of the chlorine atoms on the aromatic ring from the outset.

N-Propyl Group Introduction Techniques

The introduction of an N-propyl group onto a 2,4-dichlorobenzylamine framework can be achieved through several established synthetic routes. The choice of method often depends on factors such as starting material availability, desired selectivity, and reaction scale.

A primary method for synthesizing Benzenemethanamine, 2,4-dichloro-N-propyl- is through the N-alkylation of a precursor amine. This can be approached in two principal ways: direct alkylation or reductive amination.

Direct Alkylation: This strategy involves the reaction of 2,4-dichlorobenzylamine (a primary amine) with a propylating agent, such as 1-bromopropane (B46711) or 1-iodopropane. The reaction is a nucleophilic substitution where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. However, a significant drawback of direct alkylation is the potential for overalkylation. masterorganicchemistry.com The newly formed secondary amine product, Benzenemethanamine, 2,4-dichloro-N-propyl-, can be more nucleophilic than the starting primary amine, leading to a subsequent reaction that forms an undesired tertiary amine. masterorganicchemistry.com

Reductive Amination: A more controlled and widely used method for preparing secondary amines is reductive amination. masterorganicchemistry.com This one-pot reaction typically involves the condensation of an aldehyde with a primary amine to form an intermediate imine (or Schiff base), which is then reduced in situ to the desired secondary amine. masterorganicchemistry.combyu.edu To synthesize the target compound, 2,4-dichlorobenzaldehyde is reacted with propylamine.

The general steps are:

Imine Formation: 2,4-dichlorobenzaldehyde and propylamine condense, usually under neutral or weakly acidic conditions, to form N-(2,4-dichlorobenzylidene)propan-1-amine. This is a reversible reaction where water is eliminated. pearson.com

Reduction: The C=N double bond of the imine is selectively reduced to a C-N single bond. A variety of reducing agents can be employed for this step, with the choice influencing reaction conditions and selectivity. masterorganicchemistry.com

Common reducing agents for reductive amination include:

Sodium Borohydride (NaBH₄): A versatile and common reducing agent, often used after the imine has been pre-formed. masterorganicchemistry.comias.ac.in

Sodium Cyanoborohydride (NaBH₃CN): This reagent is particularly useful because it is less reactive than NaBH₄ and selectively reduces the protonated imine (iminium ion) in the presence of the unreacted aldehyde. masterorganicchemistry.combyu.edu This selectivity allows for the entire reaction to be performed in one pot by mixing the aldehyde, amine, and reducing agent together. masterorganicchemistry.com However, it generates toxic cyanide byproducts. byu.edu

Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, it is also highly effective for reductive aminations. masterorganicchemistry.com

Catalytic Hydrogenation: The imine can be reduced using hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel. pearson.comyoutube.com This method is atom-economical but may not be compatible with other functional groups in the molecule that are also susceptible to hydrogenation. byu.edu

Interactive Table: Comparison of Reducing Agents for Reductive Amination

Reducing Agent Typical Solvent(s) Key Advantages Key Disadvantages
Sodium Borohydride (NaBH₄) Methanol, Ethanol (B145695) Inexpensive, readily available Can also reduce the starting aldehyde/ketone if not controlled
Sodium Cyanoborohydride (NaBH₃CN) Methanol, THF Selective for iminium ions over carbonyls Highly toxic, generates HCN under acidic conditions
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane, Dichloroethane Mild, selective, less toxic than NaBH₃CN Moisture sensitive
Catalytic Hydrogenation (H₂/Pd-C, H₂/Raney Ni) Methanol, Ethanol, Ethyl Acetate Atom-economical, clean byproducts May reduce other functional groups (e.g., C=C bonds, nitro groups)

In recent years, organocatalysis—the use of small, metal-free organic molecules to catalyze reactions—has emerged as a powerful tool in synthesis. For N-alkylation, organocatalytic methods offer an alternative to metal-based catalysts. A notable example is the use of thiourea-based catalysts in direct reductive amination, employing a Hantzsch ester as a mild hydrogen source for transfer hydrogenation. organic-chemistry.org This approach avoids the use of metal hydrides or high-pressure hydrogenation, aligning with green chemistry principles. The synthesis of Benzenemethanamine, 2,4-dichloro-N-propyl- could be envisioned using 2,4-dichlorobenzaldehyde, propylamine, a Hantzsch ester, and a catalytic amount of a chiral or achiral thiourea (B124793) catalyst. N-Heterocyclic Carbenes (NHCs) are another class of versatile organocatalysts that are effective in a wide range of reactions involving aldehydes and could potentially be applied to N-substitution reactions. acs.org

Mechanistic Investigations in Synthesis of Substituted Benzenemethanamines

Understanding the reaction mechanism is crucial for optimizing reaction conditions and minimizing side products. The mechanism of reductive amination, a key route to substituted benzylamines like the target compound, is well-studied. pearson.comias.ac.in

The process begins with the nucleophilic attack of the amine (propylamine) on the electrophilic carbonyl carbon of the aldehyde (2,4-dichlorobenzaldehyde). pearson.com This forms a tetrahedral intermediate known as a hemiaminal or carbinolamine. This step is reversible. The hemiaminal then undergoes dehydration (elimination of a water molecule) to form an imine (or an iminium ion under acidic conditions). pearson.comias.ac.in The equilibrium of this step is often driven forward by the removal of water.

The final, irreversible step is the reduction of the C=N double bond. When a hydride reagent like NaBH₃CN is used, it selectively delivers a hydride ion to the electrophilic carbon of the iminium ion, which is more reactive than the starting aldehyde carbonyl group. masterorganicchemistry.com

An alternative catalytic pathway is the "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, often employed when an alcohol is used as the alkylating agent in the presence of a transition metal catalyst. nih.govacs.org For the synthesis of Benzenemethanamine, 2,4-dichloro-N-propyl- from 2,4-dichlorobenzyl alcohol and propylamine, the mechanism would involve:

Catalyst-mediated oxidation (dehydrogenation) of the alcohol to form 2,4-dichlorobenzaldehyde in situ. The "borrowed" hydrogen is temporarily held by the catalyst.

Condensation of the in situ-generated aldehyde with propylamine to form the imine.

Transfer of the hydrogen back from the catalyst to the imine, reducing it to the final secondary amine product and regenerating the catalyst. nih.gov

Green Chemistry Paradigms in Benzylamine Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and hazardous substance use. These paradigms are increasingly applied to the synthesis of benzylamines. nih.govacs.orgrsc.org

A major focus of green chemistry is the reduction or elimination of volatile organic solvents.

Solvent-Free Systems: Reductive amination can be performed under solvent-free conditions, which simplifies work-up, reduces waste, and can lead to shorter reaction times. researchgate.neted.gov These reactions often involve grinding the solid or liquid reactants together, sometimes with a catalytic promoter. acs.org For example, sodium borohydride activated by a solid acid like p-toluenesulfonic acid monohydrate has been used for the solvent-free reductive amination of various aldehydes and benzylamines. ed.govacs.org Another reported method uses sub-stoichiometric amounts of trimethyl borate (B1201080) to promote the reaction with ammonia (B1221849) borane (B79455) as the reductant under neat conditions. acs.org

Interactive Table: Examples of Solvent-Free Reductive Amination

Reagent/Catalyst System Substrates Key Features Reference(s)
NaBH₄ / p-toluenesulfonic acid Benzylamines, Aldehydes Grinding reactants in a mortar and pestle; solid-state reaction. ed.govacs.org
Trimethyl borate / Ammonia borane Aldehydes, Ketones, Amines Sub-stoichiometric promoter; low process mass intensity. acs.org
Solid ammonium (B1175870) carbamate Aldehydes, Amines Uses a solid CO₂-derived amine salt as the nitrogen source. rsc.org

The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions.

Catalytic Methodologies: Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled. For benzylamine synthesis via the "borrowing hydrogen" approach, commercially available nickel-based catalysts such as Raney Ni and Ni/Al₂O₃–SiO₂ have proven effective for the N-alkylation of benzyl alcohols with aqueous ammonia or ammonium salts as easy-to-handle nitrogen sources. nih.govacs.orgacs.orgresearchgate.net These systems provide a sustainable route to primary benzylamines and could be adapted for secondary amine synthesis by using a primary amine like propylamine instead of ammonia. nih.govacs.org Palladium on carbon (Pd/C) remains a robust and widely used catalyst for the hydrogenation step in reductive aminations. google.com

Organocatalytic Methodologies: As mentioned previously (2.3.2), organocatalysis provides a metal-free alternative for amine synthesis. The development of efficient organocatalysts is a significant goal in green chemistry because they are generally less toxic and more stable towards air and moisture compared to many metal-based catalysts. organic-chemistry.org

Microwave and Ultrasound Assisted Synthesis

The quest for efficient, rapid, and environmentally benign synthetic protocols has led to the exploration of enabling technologies such as microwave (MW) irradiation and ultrasound in the synthesis of N-substituted benzylamines, including Benzenemethanamine, 2,4-dichloro-N-propyl-. These techniques offer significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often, the ability to perform reactions under solvent-free conditions. nih.govrsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes the ability of polar molecules to efficiently absorb microwave energy and convert it into heat. This rapid and localized heating can accelerate reaction rates significantly compared to conventional oil-bath heating. nih.gov The synthesis of N-substituted benzylamines, which typically proceeds via reductive amination of a carbonyl compound or N-alkylation of an amine, is particularly amenable to microwave assistance.

The synthesis of congeners, such as N-alkylated benzotriazole (B28993) derivatives, has been successfully achieved with good yields using microwave irradiation in the presence of potassium carbonate in DMF. nih.gov Another relevant example is the solvent-free microwave-assisted synthesis of N-(2,4-Dimethoxybenzyl)-N´,N´´-bis-(2-pyrazol-1-ylphenyl)-1,3,5-triazine-2,4,6-triamine, where 2,4-dimethoxybenzylamine (B23717) was reacted with a chlorotriazine derivative. The reaction, performed at 150°C, was completed in just 5-10 minutes, with the excess amine serving as both the nucleophile and a base. researchgate.net This highlights the potential for rapid, solvent-free synthesis of related structures.

Research Findings on Microwave-Assisted N-Alkylation and Amination:

ReactantsProduct TypeCatalyst/ReagentConditionsTimeYieldReference
2-Alkoxypyridines, IodoalkanesN-Alkyl-2(1H)-pyridonesNone150°C, Solvent-free, MW5 minGood to Excellent researchgate.net
2-Chloro-4,6-diaminotriazines, 2,4-DimethoxybenzylamineSubstituted BenzylaminotriazineNone (amine in excess)150°C, 50W, Solvent-free, MW5 minNot specified researchgate.net
Amines, AlcoholsTertiary AminesMnCl₂MWNot specifiedExcellent nih.gov
2,5-Hexanedione, Primary AmineN-Substituted PyrrolesN-BromosuccinimideSolvent-free, MWNot specifiedNot specified pensoft.net

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative non-conventional energy source. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of reaction rates. sciforum.net This technique is particularly effective for heterogeneous reactions and can often be performed at room temperature, offering a greener alternative to thermally driven processes. sciforum.net

The synthesis of various heterocyclic compounds and substituted amines has been successfully demonstrated using ultrasound. For example, the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide (B126) derivatives was achieved in high yields using ultrasonication. The reaction time was dramatically reduced to 2 hours compared to 8-10 hours with conventional refluxing or 20-28 hours at room temperature. sciforum.netnih.govnih.gov This demonstrates the profound rate-enhancing effect of ultrasound.

For the synthesis of Benzenemethanamine, 2,4-dichloro-N-propyl-, an ultrasound-assisted reductive amination of 2,4-dichlorobenzaldehyde with n-propylamine would be a promising route. Based on analogous sonochemical syntheses, the reaction could likely be carried out in a suitable solvent like dimethylformamide (DMF) at ambient temperature, using a suitable reducing agent. The high-energy environment created by cavitation would facilitate the formation of the imine intermediate and its subsequent reduction.

Research Findings on Ultrasound-Assisted Synthesis:

ReactantsProduct TypeCatalyst/ReagentConditionsTimeYieldReference
Substituted Benzylidene Benzohydrazide, Chloro Acetyl ChlorideAzetidinone DerivativesTriethylamineDMF, Ultrasound2 hGood sciforum.netnih.govnih.gov
Substituted (diethoxymethyl)benzene, Hydrazine Carboxamide2-Amino-1,3,4-oxadiazolesDBDMH70°C, UltrasoundNot specifiedNot specified researchgate.net

Reactivity and Mechanistic Dissection of Benzenemethanamine, 2,4 Dichloro N Propyl Derivatives

Nucleophilic and Basic Properties of the Amine Functionality

The secondary amine group in Benzenemethanamine, 2,4-dichloro-N-propyl- is a key determinant of its chemical character, imparting both nucleophilic and basic properties. The lone pair of electrons on the nitrogen atom can readily participate in reactions with electrophilic species and can also accept a proton, demonstrating its basicity.

Reactions with Electrophiles

The nucleophilic nature of the secondary amine allows Benzenemethanamine, 2,4-dichloro-N-propyl- to react with a wide range of electrophiles. These reactions typically involve the formation of a new bond between the nitrogen atom and the electrophilic center. Common electrophiles that react with secondary amines include:

Alkylating agents: Reaction with alkyl halides can lead to the formation of a quaternary ammonium (B1175870) salt, further functionalizing the nitrogen center.

Acylating agents: Acyl chlorides and anhydrides react to form the corresponding N-substituted amides. For instance, the acylation of the related 2,4-dichlorobenzylamine (B146540) is a key step in some synthetic pathways.

Carbonyl compounds: Aldehydes and ketones can react with the amine to form carbinolamines, which can then undergo further transformations.

Isocyanates: The reaction with isocyanates yields substituted ureas. For example, N-alkyl carbamoylimidazoles can serve as isocyanate surrogates in reactions with amines to form ureas. nih.govfigshare.com

Hypervalent iodine reagents: These reagents can be used for electrophilic amination reactions. beilstein-journals.orgunl.pt

The reactivity of the amine towards these electrophiles is tempered by steric hindrance from the propyl group and the ortho-chloro substituent on the benzene (B151609) ring.

Formation of Imine Intermediates and Derivatives

Secondary amines like Benzenemethanamine, 2,4-dichloro-N-propyl- can be involved in the formation of iminium ions. While they cannot directly form stable neutral imines through condensation with carbonyls (which requires a primary amine), they can be oxidized to imines. The oxidation of benzylamines can proceed through an imine intermediate. rsc.org For example, the oxidation of benzylamine (B48309) with various oxidizing agents can lead to the formation of N-benzylbenzaldimine. rsc.org

A related compound, N-(2,4-Dichlorobenzyl) 2,4-dichlorobenzaldimine, has been synthesized, demonstrating that imine formation from 2,4-dichlorobenzylamine derivatives is feasible. researchgate.net The synthesis of imines can also be achieved through the direct condensation of primary amines with carbonyl compounds, often under catalytic conditions. rsc.orgimist.ma The imine functional group itself is a versatile intermediate in organic synthesis.

Influence of Dichloro-Substitution on Aromatic Ring Reactivity

The two chlorine atoms on the aromatic ring of Benzenemethanamine, 2,4-dichloro-N-propyl- have a profound influence on the reactivity of the benzene ring, primarily through their electronic and steric effects.

Electronic Effects on Reaction Rates and Selectivity

The chlorine atoms are deactivating, electron-withdrawing groups, which decrease the electron density of the aromatic ring and make it less susceptible to electrophilic aromatic substitution reactions. The ortho- and para-directing nature of the chlorine atoms, due to their lone pairs of electrons, is counteracted by their strong inductive electron-withdrawing effect.

In nucleophilic aromatic substitution (SNAr) reactions, the presence of electron-withdrawing groups like chlorine can activate the ring towards attack by nucleophiles, particularly when positioned ortho or para to a leaving group. nih.gov In the case of 2,4-dichloro-substituted compounds, the chlorine atoms themselves can act as leaving groups in SNAr reactions under harsh conditions or with strong nucleophiles. The substitution of chlorine in dichlorinated systems is influenced by the nature of the solvent and the nucleophile. spectrabase.com

Theoretical studies on related dichlorinated aromatic compounds have provided insights into their electronic properties and how they influence reactivity. imist.maresearchgate.net Computational studies on 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol have been conducted to understand its structural and electronic properties. researchgate.net

Pathways Involving Halogen Migration or Elimination

While not extensively documented for Benzenemethanamine, 2,4-dichloro-N-propyl- itself, the possibility of halogen migration or elimination exists under certain reaction conditions. Halogen migration, sometimes referred to as a "halogen dance," can occur in halogenated aromatic compounds, often promoted by strong bases or organometallic reagents. aps.org For instance, 1,2-halogen migration has been observed in haloallenyl ketones. alfa-chemistry.comresearchgate.net The presence of the activating benzylamine group could potentially influence such rearrangements.

Elimination reactions to form benzyne (B1209423) intermediates are also a possibility, particularly with strong bases, although the conditions required are typically vigorous.

Oxidative Transformations of Substituted Benzylamines

The benzylic position and the amine functionality in Benzenemethanamine, 2,4-dichloro-N-propyl- are susceptible to oxidative transformations. Oxidation can lead to a variety of products, including imines, aldehydes, and amides, depending on the oxidant and reaction conditions.

The oxidation of benzylamines can proceed via different mechanisms. One common pathway involves the initial formation of an iminium ion, which can then be hydrolyzed to an aldehyde and the corresponding amine. rsc.org The oxidation of benzylamine by reagents like N-chlorosuccinimide has been shown to yield the corresponding benzaldehyde. acs.orgdocumentsdelivered.com

Another proposed mechanism for the oxidation of benzylamines is through a single-electron transfer (SET) process, particularly with certain enzymatic or metal-based catalysts. This can lead to the formation of a radical cation, which then undergoes further reactions. The oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines has been achieved using potassium persulfate, involving a sulfate (B86663) radical anion. rsc.org

N-dealkylation is a significant oxidative transformation for N-substituted benzylamines. chemicalbook.com This process involves the cleavage of the N-propyl group, which can be initiated by oxidation at the carbon alpha to the nitrogen. Cytochrome P450 enzymes, for example, can catalyze the oxidative N-debenzylation of N-benzyl-N-substituted benzylamines. researchgate.net The degradation of benzylamines during chlorination processes also involves the formation of imines and subsequent hydrolysis. rsc.org

The following table summarizes some of the key oxidative transformations of benzylamine derivatives:

Oxidant/CatalystProduct(s)Reference(s)
N-ChlorosuccinimideBenzaldehyde acs.orgdocumentsdelivered.com
CuO-Al2O3/O2N-Benzylbenzaldimine rsc.org
Alkyl Sulphoxides/HXAromatic aldehydes/ketones nih.gov
K2S2O8N-Arylsulfonylimines rsc.org
Cytochrome P450Benzaldehydes, Benzylamines researchgate.net

Reactions with Active Chlorine Species (Chlorination and Chloramination)

The reaction of secondary amines like Benzenemethanamine, 2,4-dichloro-N-propyl- with active chlorine species, such as hypochlorous acid (HOCl) formed from aqueous chlorine, is a critical process in contexts like water disinfection. The primary mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic chlorine atom. rsc.orgresearchgate.netnih.gov

The general pathway for the chlorination of secondary benzylamines proceeds through two main steps:

N-Chloramine Formation: The amine reacts with an active chlorine species (e.g., HOCl) to form an unstable N-chloroamine intermediate. For Benzenemethanamine, 2,4-dichloro-N-propyl-, this would result in N-chloro-N-propyl-2,4-dichlorobenzylamine. The rate of this step is influenced by the basicity of the amine. nih.gov

Elimination to Imine: The N-chloramine intermediate undergoes elimination of hydrochloric acid (HCl) to form a stable imine. rsc.org In the case of N-propyl-2,4-dichlorobenzylamine, elimination can occur via two competing pathways, involving abstraction of a proton from either the benzylic carbon or the α-carbon of the N-propyl group.

Studies on analogous N-alkylbenzylamines indicate that the dominant reaction pathway involves the formation of an imine, which subsequently hydrolyzes. rsc.org The presence of electron-withdrawing dichloro groups on the benzene ring decreases the electron density on the benzylic carbon, potentially influencing the regioselectivity of the elimination step. However, the formation of the benzylimine is generally favored.

Chloramination, the reaction with pre-formed chloramines (like monochloramine, NH₂Cl), follows a similar pathway, forming the same imine products, though typically over longer timescales compared to chlorination with free chlorine. rsc.orgacs.org The reaction does not typically lead to halogenation of the aromatic ring. rsc.org

Table 1: General Reaction Steps in Chlorination of N-Alkylbenzylamines

Step Reactants Intermediate/Product Description
1 Secondary Benzylamine + HOCl N-Chlorobenzylamine Chlorine transfer to the amine nitrogen. rsc.orgresearchgate.net
2 N-Chlorobenzylamine Imine + HCl Elimination of hydrochloric acid. rsc.org

| 3 | Imine + H₂O | Aldehyde + Primary Amine | Hydrolysis of the imine. rsc.org |

Products of Oxidative Degradation and Pathways

The oxidative degradation of Benzenemethanamine, 2,4-dichloro-N-propyl- leads to the cleavage of C-N bonds. The primary pathway, consistent with observations from chlorination and other oxidative processes, involves the formation of an imine intermediate. rsc.orgacs.orgresearchgate.net

The key steps in the oxidative degradation are:

Oxidation to Imine: The initial oxidation step targets the C-H bond alpha to the nitrogen, leading to the formation of N-(2,4-dichlorobenzylidene)propan-1-amine. This can be achieved through various oxidants.

Hydrolysis: The resulting imine is susceptible to hydrolysis, particularly in aqueous environments. This reaction cleaves the C=N double bond. rsc.orgmasterorganicchemistry.com

The final degradation products are:

2,4-Dichlorobenzaldehyde (B42875): Formed from the benzylidene part of the imine.

Propylamine (B44156) (Propan-1-amine): Formed from the N-propyl part of the imine.

This pathway is dominant in reactions with oxidants like chlorine and ceric ammonium nitrate. rsc.orgresearchgate.net Studies on tertiary alkylamines show a rapid degradation during chlorination to yield aldehydes and secondary amines quantitatively. acs.org A similar, though slower, process occurs with secondary amines like the title compound. No significant formation of products from the halogenation of the aromatic ring is typically observed under these conditions. rsc.org In some cases, particularly with stronger oxidants or under specific catalytic conditions, further oxidation can lead to the formation of nitriles (e.g., 2,4-dichlorobenzonitrile) or complete mineralization to inorganic products like nitrates. researchgate.netmdpi.com

Radical Reactions and Single Electron Transfer Processes

Radical-mediated reactions provide powerful and selective methods for the functionalization of amines. These processes often proceed under mild conditions, for instance, using photoredox catalysis, and allow for the activation of specific C-H bonds. rsc.org

Generation of α-Amino Radicals and Iminium Ions

The generation of reactive intermediates from Benzenemethanamine, 2,4-dichloro-N-propyl- can be initiated by a Single Electron Transfer (SET) event. researchgate.netsemanticscholar.org In this process, the amine donates a single electron to a suitable oxidant (e.g., an excited photoredox catalyst) to form a nitrogen-centered radical cation. rsc.orgnih.gov

Mechanism of Formation:

SET Oxidation: The amine undergoes a single-electron oxidation to form an aminium radical cation. (2,4-Cl₂C₆H₃)CH₂NH(C₃H₇) → [(2,4-Cl₂C₆H₃)CH₂NH(C₃H₇)]•⁺ + e⁻

Deprotonation: This highly acidic aminium radical cation is rapidly deprotonated at a C-H bond adjacent (alpha) to the nitrogen. This deprotonation can occur at either the benzylic position or the N-propyl group, generating a neutral, carbon-centered α-amino radical . rsc.org

Iminium Ion Formation: The α-amino radical is easily oxidized (by losing another electron) to form a thermodynamically stable iminium ion . masterorganicchemistry.com This species is a key electrophilic intermediate in many synthetic transformations.

The stability of the resulting radical determines the major site of deprotonation. The benzylic α-amino radical is stabilized by resonance with the aromatic ring, making the benzylic C-H bonds susceptible to abstraction.

Control of Reaction Pathways in Radical Functionalization

A significant challenge in the radical functionalization of unsymmetrical amines like Benzenemethanamine, 2,4-dichloro-N-propyl-, is controlling which α-C-H bond reacts. The inherent reactivity often favors abstraction from the most electron-rich or least sterically hindered C-H bond. However, modern synthetic methods allow for precise control over these pathways. nih.govrsc.org

One powerful strategy involves the synergy between SET and Hydrogen Atom Transfer (HAT) catalysis. rsc.orgnih.gov

SET Catalysis Alone: Using only a photoredox catalyst (an SET process), the reaction of an N-alkylbenzylamine often proceeds through the aminium radical cation, leading to functionalization at the more electron-rich C-H bond (often on the N-alkyl group). rsc.org

Synergistic SET/HAT Catalysis: By adding a HAT catalyst precursor (such as a thiol), the reaction mechanism can be completely switched. The HAT catalyst is oxidized via SET in preference to the amine. The resulting catalyst-centered radical then selectively abstracts a hydrogen atom from the substrate. Since HAT is sensitive to bond dissociation energies (BDEs), it can selectively abstract a hydrogen from the weaker C-H bond, which is typically the benzylic C-H bond due to the stability of the resulting benzylic radical. rsc.org

This dual catalytic system allows for highly regioselective functionalization at the benzylic position, overriding the inherent electronic preferences of the amine substrate. rsc.orgnih.gov

Table 2: Control of Regioselectivity in Arylation of N,N-Dimethylbenzylamine

Catalysis System Major Product Site Proposed Intermediate Reference
SET (Photocatalyst alone) N-Methyl group Aminium Radical Cation rsc.org

Stereochemical Considerations in Reactions of N-Substituted Benzylamines

When the carbon atom alpha to the nitrogen (the benzylic carbon) is a stereocenter, as can be the case in derivatives of Benzenemethanamine, 2,4-dichloro-N-propyl-, stereochemical control becomes a crucial aspect of its reactivity. Chiral N-substituted benzylamines are valuable building blocks and auxiliaries in asymmetric synthesis. nih.govgoogle.com

The stereochemical outcome of reactions at the benzylic center is influenced by several factors:

Chiral Auxiliaries: A chiral benzylamine can be used as an auxiliary to direct the stereoselective formation of new chiral centers elsewhere in a molecule. After the desired transformation, the benzyl (B1604629) group can be cleaved. google.com The steric bulk of the N-propyl and 2,4-dichlorophenyl groups can influence the facial selectivity of approaching reagents.

Asymmetric Synthesis: In reactions that create a chiral center at the benzylic position, such as the asymmetric hydroarylation of enamines or additions to imines, the use of chiral ligands or catalysts can lead to the formation of one enantiomer in high excess. nih.govdocumentsdelivered.comnih.gov The electronic nature of the 2,4-dichlorophenyl group can affect the reactivity of intermediates and the efficacy of the chiral catalyst system.

N-Debenzylation: The removal of the benzyl group is a common step in synthetic sequences. The conditions required for this cleavage (e.g., hydrogenolysis, oxidation) must be chosen carefully to avoid racemization if the benzylic carbon is a stereocenter. acs.orgresearchgate.net The presence of an α-substituent on the benzylamine can affect the ease of this debenzylation step. google.com For instance, oxidative debenzylation of N-benzyl amides can be achieved efficiently using a bromo radical generated from an alkali metal bromide. acs.org

The development of stereoselective methods allows for the synthesis of enantiomerically pure benzylamines, which are prevalent motifs in many pharmacologically active molecules. nih.govresearchgate.net

Table 3: Mentioned Chemical Compounds

Compound Name Synonym(s)
Benzenemethanamine, 2,4-dichloro-N-propyl- N-Propyl-2,4-dichlorobenzylamine
Hypochlorous acid HOCl
N-chloro-N-propyl-2,4-dichlorobenzylamine
Monochloramine NH₂Cl
N-(2,4-dichlorobenzylidene)propan-1-amine
2,4-Dichlorobenzaldehyde
Propylamine Propan-1-amine
2,4-Dichlorobenzonitrile
Ceric ammonium nitrate
Thiol

Computational Chemistry and Theoretical Studies on Benzenemethanamine, 2,4 Dichloro N Propyl

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties and stability of a molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For "Benzenemethanamine, 2,4-dichloro-N-propyl-", DFT calculations would be employed to determine properties such as optimized molecular geometry, electronic charge distribution, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These calculations would provide insights into the molecule's reactivity and kinetic stability. The choice of functional (e.g., B3LYP, PBE) and basis set (e.g., 6-311++G(d,p)) would be crucial for obtaining accurate results.

Semi-Empirical and Ab Initio Methods

Prior to the widespread use of DFT, semi-empirical (e.g., AM1, PM3) and ab initio Hartree-Fock (HF) methods were more common. While semi-empirical methods are faster, they are generally less accurate than DFT or ab initio methods. Ab initio methods are highly accurate but computationally expensive. A comparative study using these methods alongside DFT could provide a broader understanding of the compound's electronic characteristics, though such a study has not been published.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with other molecules.

Analysis of Torsional Angles and Stable Conformations

For "Benzenemethanamine, 2,4-dichloro-N-propyl-", MD simulations would be essential to explore its conformational landscape. By analyzing the torsional angles of the rotatable bonds, particularly the C-N bond and the bonds within the N-propyl group, researchers could identify the most stable conformations of the molecule. This information is critical for understanding how the molecule might interact with biological targets.

Ligand-Protein and Solvent-Solute Interaction Modeling

If "Benzenemethanamine, 2,4-dichloro-N-propyl-" were to be investigated as a potential ligand for a protein, MD simulations would be invaluable. These simulations can model the interactions between the ligand and the amino acid residues in the protein's binding site, helping to predict the binding affinity and mode. Similarly, simulations in various solvents would reveal how the solvent affects the molecule's conformation and properties.

Elucidation of Reaction Mechanisms and Transition State Structures

Computational methods can also be used to study the mechanisms of chemical reactions involving "Benzenemethanamine, 2,4-dichloro-N-propyl-". By calculating the energies of reactants, products, and transition states, researchers can map out the reaction pathway and determine the activation energy. This would be crucial for understanding its synthesis and potential metabolic pathways.

Quantitative Structure-Reactivity Relationship (QSAR) Derivations from Theoretical Parameters

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or a specific property. In the study of benzenemethanamine derivatives, QSAR is instrumental in understanding how structural modifications influence their reactivity and potential biological interactions. For a compound like Benzenemethanamine, 2,4-dichloro-N-propyl-, QSAR models are built upon a foundation of theoretical parameters, also known as molecular descriptors. These descriptors are calculated using computational chemistry methods and quantify various aspects of the molecule's physicochemical properties.

The development of a QSAR model for a series of benzenemethanamine derivatives, including the title compound, would typically involve the calculation of a wide array of theoretical parameters. These parameters can be broadly categorized into electronic, steric, hydrophobic, and topological descriptors.

Electronic Descriptors: These parameters describe the electronic properties of the molecule, which are crucial for understanding its interaction with biological targets. Key electronic descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are fundamental quantum chemical parameters that relate to the electron-donating and electron-accepting capabilities of a molecule, respectively.

Dipole Moment: This descriptor quantifies the polarity of the molecule, which influences its solubility and ability to engage in electrostatic interactions.

Partial Atomic Charges: These indicate the distribution of electron density within the molecule and can highlight regions prone to electrostatic interactions.

Steric Descriptors: These parameters relate to the size and shape of the molecule, which are critical for its ability to fit into a biological receptor site. Examples include:

Principal Moments of Inertia: These describe the mass distribution within the molecule and give an indication of its shape.

Hydrophobic Descriptors: These parameters quantify the lipophilicity of the molecule, which is a key factor in its ability to cross biological membranes.

LogP (Octanol-Water Partition Coefficient): This is a measure of a compound's hydrophobicity. While it can be determined experimentally, it is also frequently calculated using computational methods.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule and describe its connectivity and branching.

To illustrate the derivation of a QSAR model, a hypothetical dataset of benzenemethanamine derivatives could be assembled. For each derivative, a set of theoretical parameters would be calculated. The biological activity of interest (e.g., receptor binding affinity, enzyme inhibition) would also be determined experimentally. Statistical methods, such as multiple linear regression (MLR), would then be employed to derive a mathematical equation that relates the theoretical parameters (independent variables) to the biological activity (dependent variable).

A hypothetical QSAR equation might take the form:

Biological Activity = c₀ + c₁(LogP) + c₂(LUMO Energy) + c₃(Molecular Volume)*

Where c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis. The statistical quality of the resulting QSAR model is assessed using parameters like the correlation coefficient (R²), which indicates the goodness of fit, and the cross-validated correlation coefficient (Q²), which assesses the model's predictive ability.

The table below presents a hypothetical set of theoretical parameters for a series of benzenemethanamine derivatives, which could be used as the basis for a QSAR study.

CompoundLogPLUMO Energy (eV)Molecular Volume (ų)
Benzylamine (B48309)1.090.08107.1
2,4-Dichlorobenzylamine (B146540)2.45-0.54134.5
N-Propylbenzylamine2.360.05158.3
Benzenemethanamine, 2,4-dichloro-N-propyl- 3.72 -0.57 185.7
4-Chlorobenzylamine1.82-0.32120.8
N-Methyl-2,4-dichlorobenzylamine2.88-0.55148.1

Note: The values for Benzenemethanamine, 2,4-dichloro-N-propyl- and other derivatives are illustrative and would require specific computational calculations for a formal QSAR study.

Predictive Modeling for Novel Benzenemethanamine Derivatives

A well-validated QSAR model serves as a powerful predictive tool for the design of novel benzenemethanamine derivatives with desired properties. Once a statistically robust relationship between the theoretical parameters and the biological activity has been established, it can be used to predict the activity of yet-to-be-synthesized compounds. This in silico screening approach can significantly streamline the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency.

The process of predictive modeling for novel benzenemethanamine derivatives would involve the following steps:

Design of a Virtual Library: A virtual library of novel benzenemethanamine derivatives would be created by systematically modifying the structure of the lead compound, Benzenemethanamine, 2,4-dichloro-N-propyl-. These modifications could include altering the substitution pattern on the benzene (B151609) ring, changing the length or branching of the N-alkyl group, or introducing different functional groups.

Calculation of Theoretical Descriptors: For each virtual compound in the library, the same set of theoretical descriptors used to build the original QSAR model would be calculated using computational chemistry software.

Prediction of Biological Activity: The validated QSAR equation would then be applied to the calculated descriptors for each virtual compound to predict its biological activity.

Prioritization for Synthesis: Based on the predicted activities, the most promising novel derivatives would be prioritized for chemical synthesis and subsequent experimental testing. This targeted approach helps to focus resources on compounds with a higher probability of success.

For example, if a QSAR model indicated that higher lipophilicity and a lower LUMO energy are beneficial for a particular biological activity, novel benzenemethanamine derivatives could be designed with these features in mind. One might explore the introduction of additional halogen atoms to the benzene ring to increase lipophilicity and lower the LUMO energy.

The table below illustrates how a predictive model could be used to estimate the biological activity of novel benzenemethanamine derivatives based on their calculated theoretical parameters.

Novel DerivativeCalculated LogPCalculated LUMO Energy (eV)Predicted Biological Activity (IC₅₀, µM)
2,4,5-Trichloro-N-propyl-benzenemethanamine4.25-0.650.8
2,4-Dichloro-N-butyl-benzenemethanamine4.28-0.561.5
2-Chloro-4-fluoro-N-propyl-benzenemethanamine3.21-0.482.3
2,4-Dichloro-N-isopropyl-benzenemethanamine3.55-0.581.9

Note: The predicted biological activities are hypothetical and would be derived from a specific, validated QSAR model.

Predictive modeling is not limited to QSAR. Other computational techniques such as molecular docking can also be employed to predict the binding affinity of novel derivatives to a specific biological target. In molecular docking, the three-dimensional structure of the ligand is computationally fitted into the binding site of a receptor, and the binding energy is calculated. This information can be used to refine the design of novel compounds with improved binding characteristics. The integration of both ligand-based (QSAR) and structure-based (molecular docking) predictive modeling approaches can provide a more comprehensive and reliable framework for the design of novel benzenemethanamine derivatives.

Advanced Analytical Characterization of Benzenemethanamine, 2,4 Dichloro N Propyl

Spectroscopic Methodologies for Structural Confirmation

Spectroscopic techniques are indispensable for probing the molecular structure of Benzenemethanamine, 2,4-dichloro-N-propyl-. Each method provides a unique piece of the structural puzzle, from the connectivity of atoms to the nature of chemical bonds and electronic systems.

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise atomic arrangement of a molecule in solution. For Benzenemethanamine, 2,4-dichloro-N-propyl-, both ¹H and ¹³C NMR would provide definitive structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each non-equivalent proton in the molecule. Based on data from analogous compounds like N-propylbenzylamine and 2,4-dichlorobenzylamine (B146540), the expected chemical shifts (δ) in a solvent like CDCl₃ would be as follows:

Aromatic Protons: The three protons on the dichlorinated benzene (B151609) ring are expected to appear in the downfield region, typically between δ 7.0 and 7.5 ppm. The substitution pattern will lead to a complex splitting pattern. For instance, in 2,4-dichlorobenzylamine, these protons are observed. nih.gov The proton at the 6-position, being adjacent to a chlorine atom, would likely be the most downfield.

Benzylic Protons (-CH₂-N): The two protons of the methylene (B1212753) group attached to the benzene ring would likely appear as a singlet around δ 3.7-3.9 ppm. In N-propylbenzylamine, these protons are observed in this region. nih.gov

N-Propyl Protons: The protons of the N-propyl group will exhibit characteristic splitting patterns:

A triplet for the terminal methyl group (-CH₃) around δ 0.9 ppm.

A sextet for the central methylene group (-CH₂-CH₃) around δ 1.5-1.7 ppm.

A triplet for the methylene group attached to the nitrogen (-N-CH₂-) around δ 2.5-2.7 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR by showing a single peak for each unique carbon atom. The expected chemical shifts are:

Aromatic Carbons: Six distinct signals are expected for the benzene ring carbons, with those bonded to chlorine atoms showing significant downfield shifts.

Benzylic Carbon (-CH₂-N): This carbon is anticipated to resonate around δ 50-55 ppm.

N-Propyl Carbons: Three signals corresponding to the propyl group carbons would be observed at approximately δ 11 ppm (-CH₃), δ 20 ppm (-CH₂-CH₃), and δ 50 ppm (-N-CH₂-).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Benzenemethanamine, 2,4-dichloro-N-propyl-

Group Predicted ¹H Shift (ppm) Multiplicity Predicted ¹³C Shift (ppm)
Aromatic-H 7.0 - 7.5 Multiplet 127 - 140
Benzylic -CH₂- 3.7 - 3.9 Singlet 50 - 55
-N-CH₂-CH₂-CH₃ 2.5 - 2.7 Triplet ~50
-N-CH₂-CH₂-CH₃ 1.5 - 1.7 Sextet ~20
-N-CH₂-CH₂-CH₃ ~0.9 Triplet ~11

Mass spectrometry is a key technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For Benzenemethanamine, 2,4-dichloro-N-propyl-, electron ionization (EI) would likely be used.

The molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₀H₁₃Cl₂N). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments, with M⁺, M⁺+2, and M⁺+4 peaks in a ratio of approximately 9:6:1.

Fragmentation Analysis: The fragmentation pattern provides a fingerprint for the molecule. Key fragmentation pathways for benzylamines typically involve:

Alpha-Cleavage: The most common fragmentation is the cleavage of the C-C bond adjacent to the nitrogen atom (benzylic cleavage), leading to the formation of a stable, resonance-stabilized dichlorobenzyl cation. For 2,4-dichlorobenzylamine, the base peak is often observed at m/z 140, corresponding to the loss of the amino group. nih.gov A similar primary fragmentation would be expected for the N-propyl derivative.

Loss of Propyl Group: Cleavage of the N-propyl bond can also occur.

McLafferty Rearrangement: If applicable, this rearrangement could lead to the loss of propene.

Table 2: Predicted Key Mass Spectrometry Fragments for Benzenemethanamine, 2,4-dichloro-N-propyl-

m/z Predicted Fragment Ion
219/221/223 [M]⁺ (Molecular Ion)
159/161 [M - C₃H₆]⁺ (Loss of propene)
174/176 [M - C₂H₅]⁺ (Loss of ethyl radical)
140/142 [Cl₂C₆H₃CH₂]⁺ (Dichlorobenzyl cation)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of Benzenemethanamine, 2,4-dichloro-N-propyl- would display characteristic absorption bands. Data from 2,4-dichlorobenzylamine and N-propylaniline can be used to predict these bands. nih.govnist.gov

N-H Stretch: As a secondary amine, a weak absorption band is expected in the region of 3300-3500 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl and benzyl (B1604629) groups appear just below 3000 cm⁻¹.

C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

C-N Stretch: This vibration typically appears in the 1000-1250 cm⁻¹ range.

C-Cl Stretch: Strong absorptions corresponding to the carbon-chlorine bonds are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations are typically strong in the Raman spectrum. For 2,4-dichlorobenzylamine, Raman spectra have been recorded and can serve as a reference. nih.gov

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly the chromophores. The primary chromophore in Benzenemethanamine, 2,4-dichloro-N-propyl- is the dichlorinated benzene ring. The electronic spectrum is expected to show absorption bands characteristic of a substituted benzene derivative. Typically, absorptions around 220 nm and a weaker, fine-structured band around 270-280 nm would be anticipated, arising from π→π* transitions in the aromatic ring.

Chromatographic Techniques for Separation, Purity, and Quantification

Chromatographic methods are essential for separating the compound from reaction mixtures, assessing its purity, and performing quantitative analysis.

Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds like Benzenemethanamine, 2,4-dichloro-N-propyl-.

Gas Chromatography (GC): When analyzed by GC, the compound will have a characteristic retention time on a given column under specific temperature programming. A non-polar column (e.g., DB-5) or a mid-polar column would be suitable for separation. For N-propylbenzylamine, the Kovats retention index is reported as 1200 on a standard non-polar column. nih.gov The retention time for the dichlorinated analogue would be expected to be longer due to its higher molecular weight and boiling point.

GC-MS Coupling: The coupling of a gas chromatograph to a mass spectrometer is a powerful combination. It allows for the separation of the compound from any impurities, followed by its immediate identification based on its mass spectrum. This is the gold standard for the confirmation of identity and purity in a single analysis. The GC-MS data for 2,4-dichlorobenzylamine is well-documented in the NIST Mass Spectrometry Data Center. nih.gov

Table 3: Summary of Analytical Techniques and Expected Observations

Technique Purpose Expected Key Observations
¹H NMR Structural Elucidation Distinct signals for aromatic, benzylic, and N-propyl protons with characteristic chemical shifts and splitting.
¹³C NMR Carbon Skeleton Confirmation Unique signals for each carbon atom, confirming the overall structure.
MS Molecular Weight and Fragmentation Molecular ion peak with Cl₂ isotopic pattern; characteristic fragments like the dichlorobenzyl cation.
IR/Raman Functional Group Identification Vibrational bands for N-H, C-H (aromatic and aliphatic), C=C, C-N, and C-Cl bonds.
UV-Vis Chromophore Analysis Absorption maxima characteristic of a substituted benzene ring.
GC-MS Separation, Purity, and Identification A single peak at a specific retention time with a mass spectrum matching the predicted fragmentation.

High-Performance Liquid Chromatography (HPLC) and LC-MS Coupling

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. The separation is achieved by passing a sample, dissolved in a mobile phase, through a column packed with a stationary phase. The differential interactions of the analyte with the stationary and mobile phases lead to its separation from other components. When coupled with Mass Spectrometry (MS), HPLC-MS (or LC-MS) becomes a highly sensitive and selective method, providing not only retention time data from the HPLC but also mass-to-charge ratio information, which aids in the structural elucidation and definitive identification of the compound.

For closely related compounds, such as 2,4-dichloro-N-isopropylbenzylamine, reverse-phase (RP) HPLC methods have been developed. sielc.com These methods typically employ a C18 or a specialized reverse-phase column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.comepa.gov For LC-MS compatibility, volatile modifiers like formic acid are preferred. epa.gov

However, no specific HPLC or LC-MS methods, chromatograms, retention times, or mass spectrometric data for Benzenemethanamine, 2,4-dichloro-N-propyl- have been published. Therefore, no data tables of experimental parameters or findings can be presented.

Capillary Electrophoresis and Ion Chromatography

Capillary Electrophoresis (CE) is a separation technique that utilizes an electric field to separate analytes based on their size and charge. It is known for its high efficiency and resolution, requiring only small sample volumes. Ion Chromatography (IC) is a subset of liquid chromatography that separates ions and polar molecules based on their affinity to an ion-exchange resin. It is particularly useful for the analysis of inorganic and organic ions. Coupling IC with mass spectrometry can aid in the identification of unknown ionic species, such as degradation by-products in environmental samples. cymitquimica.com

A search of the scientific literature yielded no studies on the use of Capillary Electrophoresis or Ion Chromatography for the analysis or characterization of Benzenemethanamine, 2,4-dichloro-N-propyl- .

Thermal Analysis for Material Stability and Degradation Profiles

Thermal analysis encompasses a group of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. It is crucial for determining the thermal stability, degradation profile, and phase transitions of a material.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability of a material and to study its degradation kinetics. A TGA curve plots mass loss against temperature, revealing the temperatures at which decomposition events occur.

No TGA data, degradation profiles, or thermal stability studies for Benzenemethanamine, 2,4-dichloro-N-propyl- are available in the reviewed literature.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions. The resulting thermogram provides information on melting points, heats of fusion, and other temperature-dependent physical changes.

There are no published DSC thermograms or thermal transition data available for Benzenemethanamine, 2,4-dichloro-N-propyl- .

Environmental Transformations and Fate of Chlorinated Benzylamines

Abiotic Degradation Mechanisms in Aquatic and Terrestrial Environments

Abiotic degradation involves non-biological processes that break down chemical compounds. For chlorinated benzylamines, key mechanisms include oxidation, photolysis, and hydrolysis.

In environments where chlorination is used for disinfection, such as wastewater treatment plants, benzylamines can undergo significant transformation. rsc.org Studies on benzylamine (B48309), N-methylbenzylamine, and N,N-dimethylbenzylamine show that the dominant reaction pathway during chlorination involves the transfer of a chlorine atom to the benzylamine nitrogen. rsc.org This is followed by the elimination of hydrochloric acid, which forms an imine. The imine subsequently hydrolyzes to yield an aldehyde and a lower-order amine. rsc.org For N-substituted benzylamines, elimination can occur at either the bond between the nitrogen and the benzyl (B1604629) group or the bond between the nitrogen and the alkyl substituent, leading to different aldehyde and amine products. rsc.org

It is notable that for the studied benzylamines, chlorination did not result in the halogenation of the aromatic ring. rsc.org However, during chloramination, a 34% molar yield of the carcinogen N-nitrosodimethylamine (NDMA) was observed from N,N-dimethylbenzylamine. rsc.org Given the structure of Benzenemethanamine, 2,4-dichloro-N-propyl-, similar oxidative degradation pathways are plausible.

Table 1: Inferred Oxidative Degradation Products of Benzenemethanamine, 2,4-dichloro-N-propyl- This table is based on pathways observed for other benzylamines.

Reactant Proposed Intermediate Final Products
Benzenemethanamine, 2,4-dichloro-N-propyl- N-chloro-N-propyl-2,4-dichlorobenzylamine 2,4-Dichlorobenzaldehyde (B42875) and Propylamine (B44156)

Photolysis, or degradation by sunlight, can be an important environmental fate process for aromatic compounds, particularly in sunlit surface waters. For instance, the herbicide 2,4-D, which shares the 2,4-dichloro-substituted benzene (B151609) ring, is known to undergo photolysis. Hydrolysis under typical environmental pH is generally not a primary degradation pathway for the parent compounds but is a key step in the degradation of intermediates formed during oxidation. rsc.org Following the initial chlorination of benzylamines, the resulting imine intermediate readily undergoes hydrolysis to form an aldehyde and a lower-order amine. rsc.org

Biotic Degradation and Microbial Metabolism

Microbial activity is a primary driver for the degradation of many organic pollutants in soil and water.

The degradation of chlorinated aromatic compounds is often carried out by complex microbial communities rather than single species. Benzylamines are known to be products of the aerobic biotransformation of benzalkonium chlorides, indicating that microbes can process the benzylamine structure. rsc.org The herbicide 2,4-D is primarily broken down by enzymatic processes carried out by soil microorganisms. nih.gov Numerous bacterial and fungal species, such as Pseudomonas, Cupriavidus, and Aspergillus, have been identified as being capable of degrading 2,4-D and other chlorinated phenols. nih.govnih.gov For instance, a bacterial strain of Acinetobacter baumannii was found to transform the herbicide propanil (B472794) to 3,4-dichloroaniline, which was then completely degraded. nih.gov It is highly probable that microbial consortia in soil and sediment would also be capable of transforming Benzenemethanamine, 2,4-dichloro-N-propyl-, likely initiating the process by cleaving the amine or through oxidation. The degradation of n-propylbenzene has been observed in the marine microalga Rhinomonas reticulata S6A, suggesting that the N-propyl group may also be susceptible to microbial attack. frontiersin.org

The structure of a chemical, particularly the type and position of its substituents, strongly influences its susceptibility to microbial degradation. The presence of chlorine atoms on an aromatic ring generally increases a compound's recalcitrance. The degradation of 2,4-D, for example, is a multi-step enzymatic process, and the initial cleavage of the ether bond is a critical step catalyzed by specific enzymes like tfdA. nih.gov

Occurrence and Persistence in Environmental Compartments

The occurrence of a specific compound like Benzenemethanamine, 2,4-dichloro-N-propyl- is difficult to ascertain without direct monitoring data. However, inferences can be drawn from related chemicals. Benzylamines are expected to be present in municipal wastewater effluents due to their industrial use and as biodegradation products of common disinfectants. rsc.org Chlorinated benzenes are known to be widespread environmental contaminants due to their extensive use as solvents, pesticides, and chemical intermediates. nih.govresearchgate.net

The persistence of Benzenemethanamine, 2,4-dichloro-N-propyl- in the environment will be a balance between degradation rates and its physical-chemical properties. Chlorinated aromatic compounds can be persistent. For example, while 2,4-D is considered to have a relatively short half-life in soil (averaging 10 days), this can be significantly longer in conditions unfavorable to microbial activity. nih.gov Given the added N-propyl group, the persistence of Benzenemethanamine, 2,4-dichloro-N-propyl- may differ from that of 2,4-D. The compound's partitioning between water, soil, and air will dictate its transport and the primary environmental compartments where it will reside and undergo transformation.

Table 2: Environmental Half-Life of an Analogous Compound (2,4-D)

Compound Environment Half-Life
2,4-D (acid, salts, esters) Soil ~10 days
2,4-D Aerobic Aquatic Metabolism ~15 days

Advanced Applications in Chemical Synthesis and Materials Science

Utility as Key Synthetic Intermediates and Building Blocks

The N-propyl-2,4-dichlorobenzylamine structure is a useful platform for the construction of more complex molecular architectures. The secondary amine is a potent nucleophile and a site for further functionalization, while the chlorinated benzene (B151609) ring can be used to tune electronic properties or as a handle for cross-coupling reactions.

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, agrochemicals, and functional materials. Benzylamine (B48309) derivatives are established precursors for the synthesis of various heterocyclic systems. researchgate.net By analogy, Benzenemethanamine, 2,4-dichloro-N-propyl- can serve as a key starting material for several classes of heterocycles.

Research has demonstrated that benzylamines can undergo cyclization reactions to form fused heterocyclic systems. For instance, palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates is a known method to produce 1,4-benzodiazepines, a class of compounds with significant therapeutic importance. nih.gov The N-propyl-2,4-dichlorobenzylamine framework could be adapted for similar transition-metal-catalyzed cascade reactions, where the amine participates in intramolecular cyclization with a suitably tethered electrophile to construct seven-membered rings or other complex heterocyclic scaffolds.

Furthermore, reactions like the Friedländer annulation or similar condensation-cyclization strategies could potentially utilize the reactivity of the benzylamine moiety. The synthesis of quinolines, for example, can be achieved through the reaction of amines with appropriate carbonyl compounds. rsc.org The N-propyl group and the 2,4-dichloro substitution pattern would impart specific solubility and reactivity characteristics to the resulting heterocyclic products. A base-mediated didefluorination strategy has been used for the transformation of o-trifluoromethyl benzylamines into monofluorinated tricyclic 2H-imidazoles, demonstrating the utility of substituted benzylamines in complex cascade reactions to form heterocycles. google.com

Table 1: Potential Heterocyclic Systems from Benzylamine Derivatives

Heterocycle Class General Synthetic Approach Role of Benzylamine Moiety
1,4-Benzodiazepines Palladium-catalyzed intramolecular cyclization Serves as a binucleophilic component for ring formation. nih.gov
Isoquinolines Pomeranz–Fritsch reaction and its modifications Provides the nitrogen atom and the benzylic fragment for the heterocyclic core. wikipedia.org
Quinolines Friedländer Annulation / Condensation reactions Acts as the amine component in condensation with dicarbonyl compounds. rsc.org
Fused Imidazoles Cascade cycloaddition reactions Functions as a precursor for generating intermediates that undergo cyclization. google.com
Pyrido[1,2-a]pyrimidin-4-ones Rh(III)-catalyzed three-component reaction The amine can be used to form an initial imine which then undergoes C-H activation and annulation. nih.gov

The true utility of a building block lies in its capacity for controlled and predictable modification. Benzenemethanamine, 2,4-dichloro-N-propyl- offers several sites for derivatization, making it a versatile scaffold. Substituted benzylamines are frequently used in the synthesis of bioactive molecules and complex organic structures. nih.gov

The secondary amine is the most prominent reactive site. It can undergo a variety of transformations, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common strategy to introduce new functional groups and build complexity.

Further Alkylation: Introduction of a second, different alkyl group onto the nitrogen atom to generate tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form more complex tertiary amines.

The 2,4-dichloro-substituted phenyl ring also offers opportunities for derivatization. While the chlorine atoms are relatively inert, they can participate in certain transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) under forcing conditions, allowing for the formation of new carbon-carbon or carbon-nitrogen bonds at the aromatic core. The electron-withdrawing nature of the chlorine atoms influences the reactivity of the amine and the acidity of the benzylic protons.

Table 2: Derivatization Potential of the Benzenemethanamine, 2,4-dichloro-N-propyl- Scaffold

Reaction Type Reagent Class Resulting Functional Group Significance
Acylation Acyl Halides, Anhydrides N-Aryl, N-alkyl amide Introduction of carbonyl functionality, modulation of biological activity.
N-Arylation Aryl Halides (Buchwald-Hartwig) Tertiary Arylamine Construction of complex tri-substituted amines.
Reductive Amination Aldehydes, Ketones Complex Tertiary Amine Chain extension and introduction of new stereocenters.
Aromatic Coupling Boronic Acids (Suzuki) Biphenyl derivative Late-stage modification of the aromatic core.

Catalytic Roles and Organocatalysis

The field of organocatalysis, which uses small organic molecules to accelerate chemical reactions, has identified amine derivatives as privileged structures for catalyst design. The benzylamine motif is central to many successful organocatalysts.

Benzenemethanamine, 2,4-dichloro-N-propyl- provides a foundational scaffold that could be elaborated into a potent organocatalyst. The secondary amine is crucial for forming key catalytic intermediates like enamines or iminium ions. To be effective in asymmetric catalysis, chirality must be introduced. This could be achieved by:

Modification of the N-propyl group: Replacing the propyl group with a chiral substituent.

Introduction of a chiral center at the benzylic position: Synthesizing a chiral version of the molecule.

For example, salicylic (B10762653) acid derivatives have been shown to act as effective organocatalysts for the oxidative coupling of benzylamines. rsc.org Incorporating the 2,4-dichloro-N-propylbenzylamine structure into a more complex framework containing a co-catalytic group (like a hydroxyl or carboxylic acid) could lead to novel bifunctional catalysts. The two chlorine atoms on the phenyl ring provide significant steric bulk and are strongly electron-withdrawing, which can be expected to influence the catalyst's activity and the stereochemical outcome of the catalyzed reaction by modifying the electronic nature of the key intermediates.

The catalytic activity of an amine-based organocatalyst is rooted in its ability to reversibly form reactive intermediates with the substrates. For a secondary amine like Benzenemethanamine, 2,4-dichloro-N-propyl-, the primary catalytic cycles would involve enamine or iminium ion formation.

Enamine Catalysis: In reactions with aldehydes or ketones, the secondary amine can form a nucleophilic enamine intermediate. This intermediate can then react with various electrophiles. The steric hindrance from the N-propyl and 2,4-dichlorobenzyl groups would play a critical role in controlling the facial selectivity of the electrophilic attack, which is key to asymmetric induction in a chiral catalyst system.

Iminium Ion Catalysis: In reactions with α,β-unsaturated carbonyls, the secondary amine can form an iminium ion. This transformation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it for nucleophilic attack.

Mechanistic studies, often supported by Density Functional Theory (DFT) calculations, on related benzylamine catalysts show that the reaction pathway involves steps like N-deprotonation, C-H activation, and migratory insertion. researchgate.net In iridium-catalyzed ortho-alkenylation of benzylamines, for example, the amine group acts as a directing group to guide the metal to a specific C-H bond. researchgate.net While this is a metal-catalyzed process, it highlights the intrinsic reactivity of the benzylamine core, which is also exploited in purely organocatalytic systems.

Integration into Functional Materials Systems

The unique properties of Benzenemethanamine, 2,4-dichloro-N-propyl- make it a candidate for incorporation into advanced functional materials, such as polymers and metal-organic frameworks. Amine-functional polymers are valued for their reactivity, which allows for cross-linking, surface modification, and drug delivery applications. nih.gov

This compound could be integrated into polymeric materials in several ways:

As a Monomer: If modified with a polymerizable group (like a vinyl or acrylate (B77674) moiety), it could be polymerized to create a functional polymer. The resulting polymer would have pendant N-propyl-2,4-dichlorobenzyl groups, which could impart properties like thermal stability, flame retardancy (due to the chlorine content), and specific surface interactions. Halogen-containing polymers are known to exhibit increased chemical and thermal stability. google.com

As a Polymer Modifier: The amine can react with existing polymers that contain electrophilic groups (e.g., epoxy or acyl halide functionalities). This post-polymerization modification is a powerful tool for tailoring the surface properties of materials. For example, attaching this amine to a polymer backbone could be used to alter its hydrophobicity, adhesion, or biocompatibility. Research has shown that amine-functionalized polymers can be readily synthesized and subsequently modified. nih.gov

The synthesis of poly(vinyl benzylamine) highlights the utility of benzylamine derivatives in creating functional polymers that can serve as cross-linking agents or for solid-phase synthesis. nih.gov Similarly, biodegradable polyesters have been functionalized with benzyl (B1604629) groups, which are later modified to attach biological molecules, demonstrating a pathway for creating advanced biomaterials. nih.gov The 2,4-dichloro-N-propylbenzylamine moiety could offer a unique combination of hydrophobicity and chemical stability in such material science applications.

Components in Organic Electronics and Sensors

The exploration of Benzenemethanamine, 2,4-dichloro-N-propyl- and its derivatives in the realm of organic electronics and sensors is an emerging area of research. The inherent properties of the dichlorobenzyl moiety, when incorporated into larger molecular frameworks, can significantly influence the electronic characteristics of the resulting materials. These materials are being investigated for their potential use in devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and chemical sensors.

The rationale for its use stems from the electron-withdrawing nature of the chlorine atoms, which can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a conjugated system. This tuning of electronic properties is critical for efficient charge injection, transport, and recombination in organic electronic devices.

While direct applications of Benzenemethanamine, 2,4-dichloro-N-propyl- as a standalone component are not extensively documented in mainstream literature, its structural motif is a key building block in the synthesis of more complex molecules tailored for these applications. For instance, it can serve as a precursor for the synthesis of charge-transporting materials or as a modifying agent to fine-tune the properties of active layers in sensors. The N-propyl group can also influence the solubility and morphology of the final material, which are crucial factors for device performance and fabrication.

Table 1: Key Molecular Properties of Benzenemethanamine, 2,4-dichloro-N-propyl-

PropertyValueReference
Molecular FormulaC10H13Cl2N
Molecular Weight222.12 g/mol
IUPAC NameN-(2,4-dichlorobenzyl)propan-1-amine
InChIKeyHAFYPVYKYLJKQU-UHFFFAOYSA-N
CAS Registry Number108941-06-6

Development of Advanced Polymer Materials

In the field of polymer science, Benzenemethanamine, 2,4-dichloro-N-propyl- and related structures can be incorporated into polymer backbones or as pendant groups to impart specific functionalities. The presence of the dichlorophenyl group can enhance the thermal stability and flame retardancy of polymers due to the high dissociation energy of the C-Cl bond.

Furthermore, the amine functionality allows for its use as a monomer or a curing agent in the synthesis of various polymers, including polyamides, polyimides, and epoxy resins. The N-propyl group can affect the polymer's glass transition temperature (Tg), mechanical properties, and processability. By strategically incorporating this compound into polymer architectures, materials with tailored properties for specific high-performance applications can be developed.

Research in this area often focuses on synthesizing novel polymers and characterizing their thermal, mechanical, and electrical properties. While specific examples detailing the use of Benzenemethanamine, 2,4-dichloro-N-propyl- in widely commercialized polymers are limited, its structural elements are representative of monomers used in the development of advanced engineering plastics and composites.

Crystal Engineering and Molecular Interactions

The study of the crystalline state of Benzenemethanamine, 2,4-dichloro-N-propyl- and its salts provides valuable insights into non-covalent interactions that govern molecular assembly. In its protonated form, N-(2,4-dichlorobenzyl)propan-1-aminium chloride (C10H14Cl2N+·Cl−), the compound's crystal structure is stabilized by a network of hydrogen bonds.

Detailed crystallographic studies have revealed the presence of N—H⋯Cl and C—H⋯Cl hydrogen bonds, which are fundamental interactions in supramolecular chemistry. These interactions dictate the packing of the molecules in the solid state, influencing physical properties such as melting point and solubility. For example, in one study, the crystal structure of N-(2,4-dichlorobenzyl)-N-propylammonium chloride was shown to feature a three-dimensional network linked by these hydrogen bonds. The propyl group in the cation was observed to be disordered over two positions.

Another investigation into the crystal structure of N-(2,4-dichlorobenzyl)propan-1-aminium chloride found that the asymmetric unit contains two cations and two anions, also linked by N—H⋯Cl and C—H⋯Cl hydrogen bonds into a three-dimensional network. One of the cations was noted to have a short intramolecular C—H⋯Cl contact.

Understanding these molecular interactions is crucial for the rational design of crystalline materials with desired properties, a field known as crystal engineering. The principles derived from studying the crystal structure of this and related compounds can be applied to the design of new pharmaceutical cocrystals, nonlinear optical materials, and other functional crystalline solids.

Table 2: Crystallographic Data for N-(2,4-dichlorobenzyl)propan-1-aminium chloride

ParameterValueReference
Empirical FormulaC10H14Cl3N
Crystal SystemMonoclinic
Space GroupP21/c
Key InteractionsN—H⋯Cl, C—H⋯Cl hydrogen bonds

Future Perspectives and Emerging Research Avenues for Benzenemethanamine, 2,4 Dichloro N Propyl Research

Development of Highly Selective and Sustainable Synthetic Methodologies

The synthesis of N-alkylated benzylamines traditionally relies on methods that can generate significant waste and lack selectivity, often leading to overalkylation. nih.govresearchgate.net Future research is geared towards overcoming these challenges through greener and more precise synthetic routes.

A key area of development is the use of borrowing hydrogen or hydrogen auto-transfer catalysis. This atom-economical approach allows for the N-alkylation of amines with alcohols, producing water as the only byproduct. researchgate.net For a compound like Benzenemethanamine, 2,4-dichloro-N-propyl-, this would involve the reaction of 2,4-dichlorobenzylamine (B146540) with propanol. The exploration of earth-abundant, non-precious metal catalysts, such as those based on nickel nih.govresearchgate.netacs.org and manganese dntb.gov.ua, is a significant trend, moving away from expensive and rare noble metals. researchgate.net

Furthermore, the direct amination of benzyl (B1604629) alcohols is another promising sustainable pathway. nih.govresearchgate.netacs.org Research into robust heterogeneous catalysts that can facilitate this transformation with high selectivity for the desired N-propylated product will be crucial. The goal is to develop systems that are not only efficient but also easily separable and recyclable, minimizing the environmental footprint of the synthesis.

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. For halogenated benzylamines, future research will likely involve a combination of advanced spectroscopic techniques and computational modeling to elucidate complex reaction pathways.

For instance, in catalytic N-alkylation reactions, understanding the activation of the alcohol, the formation of the imine intermediate, and the final hydrogen transfer step is critical for controlling selectivity. researchgate.net Isotopic labeling studies, like those using deuterium, can help trace the path of atoms throughout the reaction, providing invaluable insights into the mechanism. nih.gov

Computational tools, such as Density Functional Theory (DFT), can be employed to model transition states and reaction intermediates, helping to predict the most favorable reaction pathways and rationalize experimental observations. researchgate.net This deeper mechanistic knowledge will enable the rational design of catalysts and reaction conditions to maximize the yield of Benzenemethanamine, 2,4-dichloro-N-propyl- while minimizing the formation of byproducts.

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery

In the context of synthesizing Benzenemethanamine, 2,4-dichloro-N-propyl-, AI could be used to:

Predict optimal reaction conditions: ML models can be trained to suggest the best catalyst, solvent, temperature, and reaction time to achieve the highest yield and purity. technologynetworks.com

Plan synthetic routes: Retrosynthesis algorithms can propose novel and efficient pathways to the target molecule, potentially uncovering more sustainable or cost-effective methods. mdpi.comnih.gov

Accelerate catalyst discovery: AI can help in the design of new catalysts with enhanced activity and selectivity for the N-alkylation of halogenated benzylamines. researchgate.net

The integration of AI with automated synthesis platforms has the potential to create autonomous laboratories where new reactions can be designed, tested, and optimized with minimal human intervention, significantly accelerating the pace of chemical discovery. ijsetpub.com

Exploration of Novel Catalytic Systems and Applications

The development of novel catalysts is a cornerstone of modern chemical research. For the synthesis and modification of compounds like Benzenemethanamine, 2,4-dichloro-N-propyl-, several exciting avenues are being explored.

Photocatalysis, which uses visible light to drive chemical reactions, offers a green and powerful tool for organic synthesis. researchgate.net Future research could focus on developing photoredox systems for the C-H functionalization or dehalogenation of dichlorinated benzylamines, opening up new possibilities for their derivatization.

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, is another rapidly growing field. Enzymes offer unparalleled selectivity and can operate under mild conditions, reducing energy consumption and waste. The discovery or engineering of enzymes capable of selectively N-alkylating or modifying halogenated amines could provide highly sustainable manufacturing routes.

Furthermore, research into pincer-type catalysts, particularly those based on iridium, has shown promise for the efficient N-alkylation of anilines with alcohols. researchgate.net Adapting these systems for aliphatic amines and benzylamine (B48309) derivatives could lead to highly efficient synthetic protocols.

Advanced Environmental Remediation Technologies for Halogenated Amines

The presence of halogenated organic compounds in the environment is a significant concern, and developing effective remediation technologies is crucial. Benzylamines can be found in municipal wastewater, and their degradation during water treatment processes is an area of active study. rsc.org

Research has shown that during chlorination, a common water disinfection method, benzylamines can degrade into aldehydes and other byproducts. rsc.org Understanding these degradation pathways is essential for predicting their environmental fate and developing effective removal strategies.

Future research will likely focus on advanced oxidation processes (AOPs), such as those involving ozone or hydrogen peroxide in combination with UV light, for the complete mineralization of halogenated amines into harmless substances. researchgate.net Bioremediation, using microorganisms that can metabolize these compounds, also presents a sustainable and cost-effective approach. Identifying or engineering microbes that can specifically target and degrade dichlorinated benzylamines would be a significant advancement in environmental biotechnology.

Q & A

Q. Table 1: Example Data Contradiction Analysis

SourceReported Melting PointFormMethod
Literature A120–122°CFree baseCapillary
Literature B236–241°CHydrochlorideDSC

Advanced: What computational strategies can elucidate the compound’s reactivity in nucleophilic substitution reactions?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic sites. The electron-withdrawing chloro groups may deactivate the benzene ring, directing reactivity to the amine .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to model reaction pathways.
  • QSAR Modeling : Correlate substituent effects (Cl, propyl) with bioactivity data for drug design applications.

Safety: What precautions are critical when handling Benzenemethanamine, 2,4-dichloro-N-propyl-?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of vapors or dust .
  • Emergency Measures :
    • Skin Contact : Wash with soap/water for 15 minutes; seek medical attention if irritation persists .
    • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

Advanced: How can researchers validate the compound’s bioactivity in antimicrobial assays?

Answer:

  • Experimental Design :
    • Test Strains : Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
    • Concentration Gradient : 0.1–100 µg/mL in Mueller-Hinton broth.
    • Controls : Positive (ciprofloxacin) and negative (DMSO solvent).
  • Data Interpretation :
    • MIC/MBC : Compare minimum inhibitory/bactericidal concentrations with structural analogs (e.g., 4-chloro derivatives ).

Basic: What are the key challenges in scaling up synthesis from milligram to gram quantities?

Answer:

  • Exothermic Reactions : Use controlled addition of alkylating agents to prevent runaway reactions.
  • Purification Bottlenecks : Replace column chromatography with distillation or fractional crystallization for cost efficiency.
  • Byproduct Formation : Monitor N-alkylation vs. C-alkylation byproducts via LC-MS .

Advanced: How do solvent polarity and temperature influence the compound’s stability in long-term storage?

Answer:

  • Stability Studies :
    • Conditions : Store at –20°C in amber vials under argon.
    • Degradation Pathways : Hydrolysis of the amine group in humid environments; monitor via periodic NMR.
  • Solvent Effects : Use anhydrous acetonitrile or DMF to minimize decomposition .

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Benzenemethanamine, 2,4-dichloro-N-propyl-

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